![molecular formula C9H17NO2 B1381950 [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol CAS No. 1267956-65-9](/img/structure/B1381950.png)
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Vue d'ensemble
Description
“[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The IUPAC name for this compound is [1-(4-morpholinylmethyl)cyclopropyl]methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 263.3±15.0 °C . The predicted density is 1.123±0.06 g/cm3 . The predicted pKa value is 15.10±0.10 .
Applications De Recherche Scientifique
Pharmaceutical Intermediates : A study by Kopach et al. (2009) describes the synthesis of a morpholine derivative, which is a key starting material for a new investigational drug at Eli Lilly and Company. This process includes a high-yielding Grignard reaction and demonstrates the potential of morpholine derivatives in pharmaceutical synthesis (Kopach et al., 2009).
Chemical Synthesis and Structure Analysis : Research by Lu et al. (2021) involves the synthesis of a compound with morpholine and cyclopropane components, showing significant inhibitory activity against some cancer cell lines. This highlights the relevance of morpholine derivatives in the development of anticancer agents (Lu et al., 2021).
Catalysis and Reaction Mechanisms : Chen et al. (2011) explored the N-alkylation of morpholine with alcohols, catalyzed by CuO–NiO/γ–Al2O3. This research shows the application of morpholine derivatives in catalytic processes, particularly in the production of N-methylmorpholine (Chen et al., 2011).
Material Science and Polymerization : Seghier and Belbachir (2016) reported the green polymerization of a morpholine derivative, emphasizing its use in the synthesis of new polymers. This study underlines the versatility of morpholine derivatives in materials science (Seghier & Belbachir, 2016).
Bioactive Compounds and Anti-Inflammatory Properties : Makkar and Chakraborty (2018) isolated a new morpholine alkaloid from red seaweed, which exhibited significant antioxidative and anti-inflammatory activities. This demonstrates the potential of morpholine derivatives in the development of new bioactive compounds (Makkar & Chakraborty, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(morpholin-4-ylmethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJSIVYKRDCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


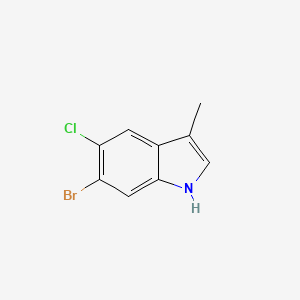
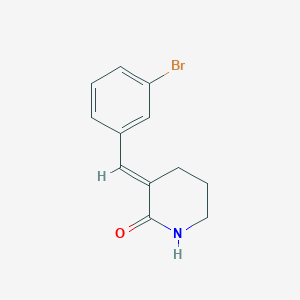

![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)
![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine](/img/structure/B1381878.png)
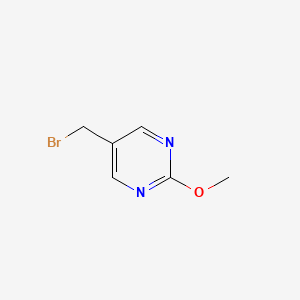
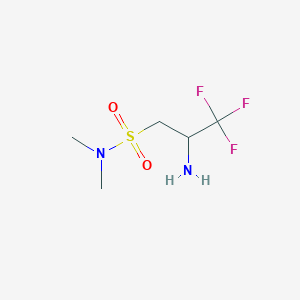
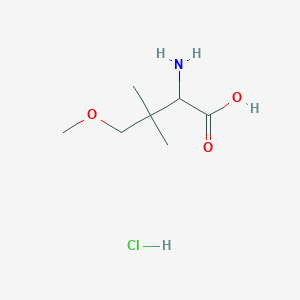
![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
amine hydrochloride](/img/structure/B1381884.png)

![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)
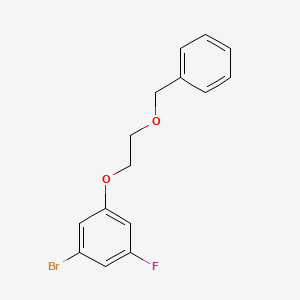
![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)
